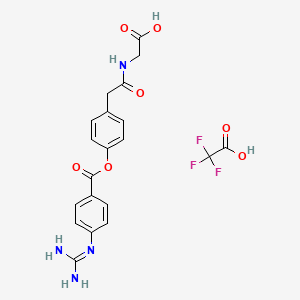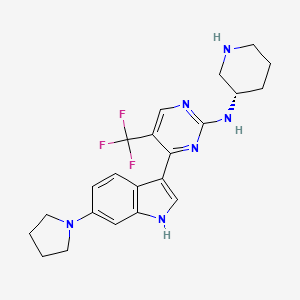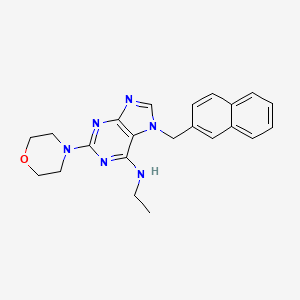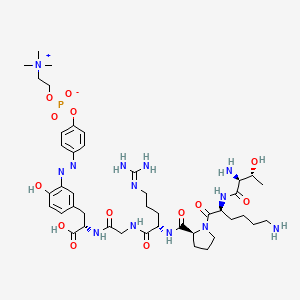
Dazdotuftide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dazdotuftide is a synthetic, patent-protected compound known for its immunomodulatory properties. It has shown potential in controlling a range of autoimmune and inflammatory ocular diseases, offering a promising alternative to steroids without the associated negative side effects .
Métodos De Preparación
Dazdotuftide is synthesized through a bio-inspired molecular platform. The synthetic route involves the inhibition of the Nf-kB signaling pathway by Toll-Like-Receptor 4 (TLR4). This dual-target approach is unique and contributes to its effectiveness in treating inflammatory diseases . The industrial production methods for this compound are proprietary and protected by patents, ensuring its unique formulation and effectiveness .
Análisis De Reacciones Químicas
Dazdotuftide undergoes various chemical reactions, primarily focusing on its immunomodulatory effects. The compound is known to inhibit the Nf-kB signaling pathway and induce a shift of macrophages from a pro-inflammatory state (M1) to an anti-inflammatory state (M2), promoting the resolution of inflammation . Common reagents and conditions used in these reactions include Toll-Like-Receptor 4 (TLR4) inhibitors and conditions that favor the activation of anti-inflammatory pathways . The major products formed from these reactions are anti-inflammatory macrophages and the inhibition of inflammatory pathways .
Aplicaciones Científicas De Investigación
Dazdotuftide has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In medicine, it is being explored as a potential treatment for diabetic retinopathy and age-related macular degeneration, both of which are major causes of blindness globally . The compound’s ability to target multiple inflammatory pathways makes it a promising candidate for managing these conditions . Additionally, this compound is being studied for its potential in treating non-infectious anterior uveitis, uveitic glaucoma, post-cataract inflammation, and autoimmune-related dry eye .
Mecanismo De Acción
Dazdotuftide exerts its effects through a dual-target approach. It inhibits the Nf-kB signaling pathway by Toll-Like-Receptor 4 (TLR4), a transcription factor associated with inflammatory diseases . Additionally, it induces a shift of macrophages from a pro-inflammatory state (M1) to an anti-inflammatory state (M2), promoting the resolution of inflammation . This mechanism of action allows this compound to effectively control inflammation and provide a safe and long-lasting therapeutic effect .
Comparación Con Compuestos Similares
Dazdotuftide is unique in its dual-target approach and its ability to modulate multiple inflammatory pathways. Similar compounds include anti-vascular endothelial growth factor (VEGF) compounds, which are commonly used for treating diabetic macular edema and neovascular age-related macular degeneration . these compounds often yield insufficient results and require frequent injections . This compound offers a more comprehensive approach by targeting multiple inflammatory pathways and promoting the resolution of inflammation . This makes it a promising alternative to existing treatments and highlights its uniqueness in the field of immunomodulatory therapies .
Propiedades
Número CAS |
2522933-44-2 |
|---|---|
Fórmula molecular |
C43H68N13O13P |
Peso molecular |
1006.1 g/mol |
Nombre IUPAC |
[4-[[5-[(2S)-2-[[2-[[(2S)-2-[[(2S)-1-[(2S)-6-amino-2-[[(2S,3R)-2-amino-3-hydroxybutanoyl]amino]hexanoyl]pyrrolidine-2-carbonyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]acetyl]amino]-2-carboxyethyl]-2-hydroxyphenyl]diazenyl]phenyl] 2-(trimethylazaniumyl)ethyl phosphate |
InChI |
InChI=1S/C43H68N13O13P/c1-26(57)37(45)40(62)52-31(9-5-6-18-44)41(63)55-20-8-11-34(55)39(61)51-30(10-7-19-48-43(46)47)38(60)49-25-36(59)50-33(42(64)65)24-27-12-17-35(58)32(23-27)54-53-28-13-15-29(16-14-28)69-70(66,67)68-22-21-56(2,3)4/h12-17,23,26,30-31,33-34,37,57H,5-11,18-22,24-25,44-45H2,1-4H3,(H10-,46,47,48,49,50,51,52,53,58,59,60,61,62,64,65,66,67)/t26-,30+,31+,33+,34+,37+/m1/s1 |
Clave InChI |
VXUMKMXYKWBBDK-JERYHNGXSA-N |
SMILES isomérico |
C[C@H]([C@@H](C(=O)N[C@@H](CCCCN)C(=O)N1CCC[C@H]1C(=O)N[C@@H](CCCN=C(N)N)C(=O)NCC(=O)N[C@@H](CC2=CC(=C(C=C2)O)N=NC3=CC=C(C=C3)OP(=O)([O-])OCC[N+](C)(C)C)C(=O)O)N)O |
SMILES canónico |
CC(C(C(=O)NC(CCCCN)C(=O)N1CCCC1C(=O)NC(CCCN=C(N)N)C(=O)NCC(=O)NC(CC2=CC(=C(C=C2)O)N=NC3=CC=C(C=C3)OP(=O)([O-])OCC[N+](C)(C)C)C(=O)O)N)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[9-[(2R,3S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxy-4-(2-methoxyethoxy)oxolan-2-yl]-6-oxo-1H-purin-2-yl]-2-methylpropanamide](/img/structure/B12396843.png)
![1-[(2R,3S,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-5-methyl-4-sulfanylidenepyrimidin-2-one](/img/structure/B12396845.png)
![3-(2,6-Dichloro-3,5-dimethoxyphenyl)-1-[6-[4-[4-[1-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-5-yl]piperidine-4-carbonyl]piperazin-1-yl]anilino]pyrimidin-4-yl]-1-methylurea](/img/structure/B12396849.png)
![(2R)-2-amino-3-[(2',7'-difluoro-3',6'-dihydroxy-1-oxospiro[2-benzofuran-3,9'-xanthene]-5-carbonyl)amino]propanoic acid](/img/structure/B12396858.png)
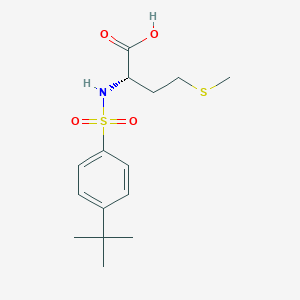
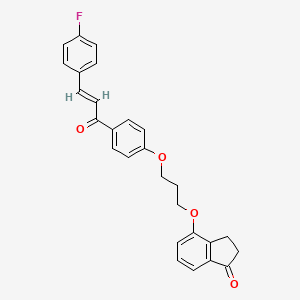

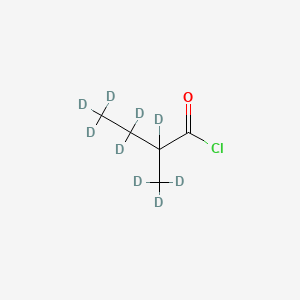
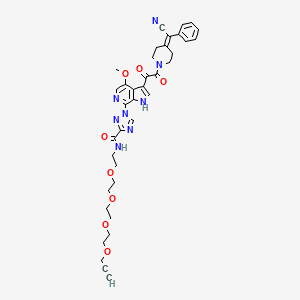
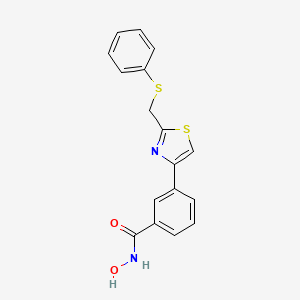
![1-[(2R,4R,5R)-4-fluoro-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12396896.png)
